5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole
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Overview
Description
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate brominated aniline derivatives and a methylthio-substituted benzaldehyde.
Formation of Imine: The aniline derivatives react with the benzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as ammonium acetate, to form the imidazole ring.
Bromination: The final step involves the bromination of the imidazole ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the compound can also undergo reduction reactions under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methylthio groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-imidazole: Lacks the bromine and methylthio substituents, resulting in different chemical properties.
4,5-diphenyl-1H-imidazole: Similar structure but without the specific substituents present in the target compound.
2-(4-methylthio)phenyl-1H-imidazole: Contains the methylthio group but lacks the bromine atoms.
Properties
IUPAC Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2S/c1-27-17-12-8-15(9-13-17)22-25-20(14-6-10-16(23)11-7-14)21(26-22)18-4-2-3-5-19(18)24/h2-13H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRNHMVZQJANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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